Product packaging for Pinnatoxin-G(Cat. No.:CAS No. 1312711-74-2)

Pinnatoxin-G

Cat. No.: B1139282
CAS No.: 1312711-74-2
M. Wt: 693.95
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Description

Pinnatoxin-G is a marine cyclic imine neurotoxin produced by the dinoflagellate Vulcanodinium rugosum . This potent compound is a high-affinity antagonist of muscle-type and neuronal-type nicotinic acetylcholine receptors (nAChRs), with a higher potency for muscle-type receptors . Its mechanism of action involves binding to these receptors, which are critical for synaptic transmission in the central and peripheral nervous systems and at the neuromuscular junction, leading to inhibition of ion channel function . Research-grade this compound is a crucial tool for neuroscientists studying the structure and function of nAChRs. It is used in receptor-binding assays and functional studies to probe receptor subtypes and investigate synaptic transmission mechanisms . Studies have shown that this compound exhibits high and fast-acting toxicity in mice after administration, causing rapid onset of clinical signs such as prostration, abdominal breathing, and paralysis of the hind limbs . An acute oral toxicity study determined its median lethal dose (LD50) in mice to be 208 µg/kg . From an ecological and food safety perspective, this compound is an emerging marine biotoxin that can accumulate in shellfish such as mussels and clams . While no human poisonings have been officially reported, its significant oral toxicity and potential to enter the human food chain make it a compound of interest for monitoring and risk assessment . This product is supplied for research purposes only, supporting investigations in neuropharmacology, toxicology, and food safety.

Properties

CAS No.

1312711-74-2

Molecular Formula

C42 H63 N O7

Molecular Weight

693.95

Synonyms

Pinnatoxin G

Origin of Product

United States

Ecological and Environmental Dynamics of Pinnatoxin G

Algal Producers of Pinnatoxin-G

Vulcanodinium rugosum as the Primary Biosynthetic Organism

The dinoflagellate Vulcanodinium rugosum is the sole confirmed algal producer of pinnatoxins, including this compound. nih.govresearchgate.net This species was first identified in 2011 and has since been linked to shellfish toxicity in various regions. food.gov.uknih.govunits.it For instance, V. rugosum isolated from the Ingril lagoon in the French Mediterranean was confirmed to produce this compound, explaining the contamination of local shellfish. food.gov.uk The life cycle of V. rugosum includes both a motile, pelagic phase and a non-motile, benthic or temporary cyst stage. mdpi.com This benthic nature can make monitoring its presence in the water column challenging. mdpi.com

Strain-Dependent Toxin Profiles of Vulcanodinium rugosum

Different strains of Vulcanodinium rugosum isolated from various geographical locations exhibit notable differences in their toxin profiles. researchgate.netnih.gov While some strains exclusively produce this compound, others may produce a combination of pinnatoxin analogs or different toxins altogether. researchgate.netmdpi.com For example, strains from Australia and New Zealand are known to produce pinnatoxins E and F, with some Australian strains also producing this compound. mdpi.com In contrast, Japanese strains and the strain identified in the French Ingril lagoon appear to primarily produce this compound. mdpi.comnih.gov These variations in toxin production are thought to be genetically driven for each clonal strain. nih.gov

A comparative look at the toxin profiles of V. rugosum from different regions reveals the following:

France and Japan: Primarily produce this compound. mdpi.commdpi.com

Australia: Produces Pinnatoxin-A, -E, -F, and -G. mdpi.com

New Zealand: Produces Pinnatoxin-E and -F. mdpi.com

Qatar and China: Dominated by Pinnatoxin-H. mdpi.com

Cuba: Produces Pinnatoxin-E and -F. mdpi.com

Environmental Factors Influencing Vulcanodinium rugosum Growth and this compound Production

The growth of Vulcanodinium rugosum and its production of this compound are significantly influenced by a variety of environmental factors. ifremer.fr

Studies have shown that V. rugosum can utilize different nitrogen sources, including nitrate (B79036), ammonium (B1175870), and urea (B33335), demonstrating its osmotrophic capabilities. mdpi.comnih.govresearchgate.net While the growth rate of V. rugosum does not differ significantly when cultivated with ammonium, urea, or nitrate, the type of nitrogen source does impact toxin production. mdpi.comnih.govresearchgate.net

Research on a V. rugosum strain from the Ingril lagoon revealed that ammonium was assimilated more rapidly than nitrate and urea. mdpi.comnih.govresearchgate.net Notably, the production of this compound was significantly lower when urea was the nitrogen source compared to nitrate and ammonium. mdpi.comnih.govresearchgate.net This suggests that the nutritional conditions at the time of a bloom can determine the cellular toxicity of V. rugosum. mdpi.comnih.govresearchgate.net In situ observations in the Ingril lagoon showed a negative correlation between V. rugosum abundance and nitrite (B80452) and ammonium concentrations, while total nitrogen and total phosphorus showed a positive correlation. ifremer.fr

Growth Rate and Toxin Production of V. rugosum with Different Nitrogen Sources

Nitrogen SourceGrowth Rate (day⁻¹)This compound Production
Ammonium0.28 ± 0.11Higher
Urea0.26 ± 0.08Significantly Lower
Nitrate0.24 ± 0.01Higher

Data derived from studies on the IFR-VRU-01 strain. mdpi.comnih.govresearchgate.net

Temperature is a key factor influencing the growth and distribution of V. rugosum. ifremer.frmdpi.com This dinoflagellate is described as thermophilic, with optimal growth occurring at temperatures between 25°C and 30°C. nih.govresearchgate.net Laboratory studies have shown that V. rugosum can grow at temperatures ranging from 20°C to 30°C. nih.govresearchgate.net The optimal temperature for growth of the IFR-VRU-01 strain was found to be 25°C. nih.govresearchgate.netifremer.fr This temperature preference explains why V. rugosum blooms are typically observed in situ from June to September. mdpi.comresearchgate.net

This compound production is also highest at temperatures between 25°C and 30°C. nih.govresearchgate.net The geographical distribution of V. rugosum is widespread, with its presence confirmed in the Mediterranean Sea, Australia, New Zealand, Japan, Hawaii, China, the tropical Mexican Pacific, and Cuba. mdpi.comifremer.frifremer.fr This wide distribution, coupled with its thermophilic nature, suggests that rising sea temperatures due to climate change could lead to more extensive blooms in the future. researchgate.netresearchgate.net

Effect of Temperature on V. rugosum (IFR-VRU-01 Strain)

Temperature (°C)GrowthThis compound Production
15No GrowthNot Measured
20GrowthNot Significantly Different
25Optimal Growth (0.39 ± 0.11 d⁻¹)High
30GrowthHigh
35No GrowthNot Measured

Data from laboratory studies on the IFR-VRU-01 strain. nih.govresearchgate.net

Nutrient Regimes (Nitrate, Ammonium, Urea)

Biotransformation and Bioaccumulation in Marine Organisms

This compound produced by V. rugosum can accumulate in various marine organisms, particularly bivalve mollusks such as mussels, oysters, and clams. nih.govnih.govifremer.fr This bioaccumulation can lead to shellfish contamination, with levels of this compound reaching up to 1244 μg/kg of shellfish tissue. food.gov.ukfood.gov.uk

Once ingested by shellfish, pinnatoxins can undergo biotransformation, leading to the formation of various metabolites. food.gov.uknih.gov Reactive epoxides and oxidized or hydrolyzed forms of this compound are considered plausible intermediate states in the biotransformation to other analogs like Pinnatoxin-A, -B, and -C. food.gov.uk Shellfish have also been found to contain several acyl derivatives of pinnatoxins, which are fatty acid esters formed through metabolic processes within the shellfish tissue. food.gov.uknih.gov For instance, a study on mussels from the Ingril lagoon identified 13 different fatty acid esters of this compound. mdpi.comnih.gov

The accumulation of these toxins is not limited to shellfish. The toxin has also been detected in fish, such as mullets. ifremer.fr A study on Liza ramada (mullet) juveniles showed that they could become contaminated with this compound after feeding on V. rugosum, without any apparent harm to the fish themselves. ird.fr This indicates a potential for the transfer of these toxins to higher levels of the food chain. ird.fr Furthermore, temporary cysts of V. rugosum were found to survive passage through the fish's gut and could germinate afterward, suggesting that fish could act as vectors for the dissemination of this toxic alga. ird.fr

Accumulation in Bivalve Mollusks (Mussels, Clams, Oysters)

This compound has been shown to accumulate in a variety of bivalve mollusks, which filter feed on the toxin-producing phytoplankton. ifremer.frexplorationpub.com Studies have consistently identified mussels as particularly effective accumulators of this toxin, often showing higher concentrations than other bivalves in the same area, making them a valuable sentinel species for monitoring programs. nih.govifremer.frifremer.fr

In the Ingril Lagoon in France, a known hotspot for V. rugosum, mussels (Mytilus galloprovincialis) consistently showed higher levels of PnTX-G compared to clams (Venerupis decussata). nih.govifremer.fr During a multi-year study from 2009 to 2012, baseline levels of PnTX-G in mussels from this lagoon often exceeded 40 µg/kg, with a peak concentration of approximately 1,244 µg/kg recorded in September 2010. nih.govifremer.fr In contrast, concentrations in clams were seven- to eight-fold lower. ifremer.fr

A comprehensive 2018 survey across Great Britain detected PnTX-G in mussels, cockles (Cerastoderma spp.), and Pacific oysters (Magallana gigas). mdpi.com Mussels again showed the highest detection frequency, with 69.3% of positive samples containing the toxin, reaching a maximum concentration of 85.4 µg/kg. mdpi.com Pacific oysters and cockles also accumulated the toxin, though typically at lower concentrations. mdpi.com

Elsewhere, PnTX-G has been identified in mussels (Mytilus edulis) from eastern Canada at levels greater than 80 µg/kg. acs.orgnih.gov Detections in Spain have been noted in wild intertidal mussels at higher concentrations than in raft-cultured ones, with maximum levels not exceeding 15 µg/kg in one study. mdpi.comresearchgate.net The first detection of PnTX-G in the Adriatic Sea was reported in Manila clams (Ruditapes philippinarum) from Italy, with a maximum level of 6.7 µg/kg. nih.govnih.gov The toxin has also been identified in Pacific oysters (Crassostrea gigas) from Australia and New Zealand. acs.orgnih.govmdpi.com

SpeciesCommon NameLocationMaximum Concentration Reported (µg/kg)Reference
Mytilus galloprovincialisMediterranean MusselIngril Lagoon, France~1244 nih.govifremer.fr
Mussels (species not specified)MusselGreat Britain85.4 mdpi.com
Mytilus edulisBlue MusselEastern Canada>80 acs.orgnih.gov
Tellina donacinaDonax ClamSpain (Atlantic/Cantabrian)63 researchgate.net
Venerupis decussataGrooved Carpet ShellIngril Lagoon, FranceSignificantly lower than mussels nih.govifremer.fr
Magallana gigas (Crassostrea gigas)Pacific OysterGreat BritainMean of 4 µg/kg mdpi.com
Ruditapes philippinarumManila ClamAdriatic Sea, Italy6.7 nih.gov

Metabolite Formation within Shellfish

Once ingested by shellfish, this compound can undergo biotransformation, leading to the formation of various metabolites. This process includes the creation of fatty acid esters and the conversion to other pinnatoxin and pteriatoxin analogs.

The formation of fatty acid esters of PnTX-G is a significant metabolic pathway in some bivalve species. These acylated derivatives were first discovered in mussels (Mytilus edulis) from eastern Canada. acs.orgacs.org Analysis of mussel extracts showed increased concentrations of PnTX-G following chemical hydrolysis, which led to the identification of a range of what are proposed to be 28-O-acyl esters of the parent toxin. acs.orgnih.govacs.org

Subsequent research has confirmed the presence of these esters in other regions. In mussels from the Ingril Lagoon in France, a study identified 13 different fatty acid esters of PnTX-G, with the palmitic acid conjugate being the most dominant. researchgate.netnih.gov Similarly, PnTX-G was found to be partially esterified (contributing to less than 30% of the total toxin content) in shellfish from the Atlantic and Cantabrian coasts of Spain. mdpi.com A study of samples from Great Britain found that hydrolysis increased the measured PnTX-G concentration by an average of 8.6%, indicating the presence of esters. mdpi.com

However, the formation of these metabolites is not universal. An earlier study in France's Ingril Lagoon did not detect any fatty acid esters of PnTX-G, suggesting that their formation may depend on multiple factors, such as the specific bivalve species, its metabolic state, and the availability of free fatty acids. ifremer.fr

Research strongly suggests that this compound serves as a biosynthetic precursor to other related toxins through metabolic transformations within shellfish. acs.orgnih.gov It is proposed that PnTX-G is the progenitor of Pinnatoxin-A, -B, and -C, as well as Pteriatoxin-A, -B, and -C. acs.orgnih.govresearchgate.net

This hypothesis is supported by field observations where PnTX-A is often found at much lower concentrations alongside significantly higher levels of PnTX-G. mdpi.com In mussels and clams from the Ingril Lagoon, the concentration of Pinnatoxin-A was less than 2% that of this compound, while pteriatoxins were only found in non-quantifiable trace amounts. nih.govifremer.fr This suggests a direct metabolic conversion from the parent compound. Further evidence includes the detection of reactive epoxides and hydrolyzed forms of PnTX-G in shellfish tissue, which are considered plausible intermediate states in the transformation to PnTX-A, -B, and -C. food.gov.uk

Fatty Acid Esters of this compound

Global Distribution and Occurrence Patterns

Originally discovered in Asia, this compound and its producing organism, Vulcanodinium rugosum, have demonstrated a significant and expanding global distribution over the past few decades.

Pinnatoxins were first identified in the bivalve Pinna attenuata in China in the early 1990s. mdpi.comfood.gov.uk Subsequent research isolated various analogues, including PnTX-G, from shellfish in Japan, Australia, and New Zealand. acs.orgnih.govmdpi.com

The toxin was first reported in Europe in Norwegian mussels in 2009. mdpi.com Since then, its presence has been widely documented across the continent. It is frequently found in France, particularly in Mediterranean lagoons, but also on the Atlantic and Corsican coasts. mdpi.commdpi.comanses.fr It has been detected in numerous shellfish samples from Great Britain, Spain, and more recently, Italy. mdpi.commdpi.comnih.gov Monitoring has also confirmed its presence in Portugal, the Netherlands, Denmark, Ireland, Slovenia, and Greece. mdpi.commdpi.com

In North America, PnTX-G was first reported in mussels from eastern Canada in 2012. acs.orgmdpi.comacs.org The known distribution of PnTX-G also extends to the South China Sea, the Gulf of Thailand, the Arabian Gulf, and the waters of southern Chile and the Pacific coast of Mexico. mdpi.com

RegionCountry/AreaReference
Asia-PacificChina, Japan, Australia, New Zealand, South China Sea, Gulf of Thailand mdpi.comacs.orgnih.govmdpi.com
EuropeFrance, Norway, Great Britain, Spain, Italy, Portugal, Netherlands, Denmark, Ireland, Slovenia, Greece mdpi.commdpi.comnih.govmdpi.comanses.fr
North AmericaEastern Canada acs.orgmdpi.comacs.org
South AmericaSouthern Chile mdpi.com
Central AmericaPacific Coast of Mexico mdpi.com
Middle EastArabian Gulf mdpi.com

The expanding geographical range of this compound is a clear indicator of the successful global colonization by the dinoflagellate Vulcanodinium rugosum. nih.govmdpi.com The introduction of this organism into new marine environments is believed to be facilitated by human activities, with the discharge of ballast water from commercial ships considered a primary vector for transporting the cyst stage of the dinoflagellate across oceans. nih.govmdpi.com

The proliferation of V. rugosum is influenced by environmental factors, including seawater temperature and the availability of nutrients such as nitrogen and phosphorus. ifremer.frresearchgate.net The increasing global sea temperatures associated with climate change may favor the growth and establishment of this species in new regions, potentially leading to more frequent and widespread contamination events. food.gov.uk

Because V. rugosum has a life cycle that includes a benthic (bottom-dwelling) cyst stage, it can be difficult to detect through routine phytoplankton monitoring of the water column. nih.govmdpi.com Therefore, the presence of PnTX-G in filter-feeding bivalves serves as a crucial and often early indicator of the establishment of V. rugosum populations in an area. The widespread contamination of these bivalves, which are a foundational part of many coastal food webs, represents a significant ecological shift and a potential pathway for toxin transfer through the marine ecosystem. researchgate.net

Molecular and Cellular Mechanisms of Action

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The primary molecular target of Pinnatoxin-G is the nicotinic acetylcholine receptor (nAChR). researchgate.netnih.govunits.it PnTX-G acts as a potent antagonist at these ligand-gated ion channels, meaning it binds to the receptor but does not activate it, thereby blocking the action of the endogenous neurotransmitter, acetylcholine (ACh). mdpi.comnih.gov This antagonistic activity is the foundation of its mechanism of action.

General Antagonistic Activity on nAChRs

This compound exhibits broad antagonistic activity against various nAChR subtypes. nih.govmdpi.comexlibrisgroup.com Studies have demonstrated that PnTX-G effectively blocks both muscle-type and neuronal nAChRs. wikipedia.orgunits.itmdpi.com This blockage of nAChRs disrupts synaptic transmission at the neuromuscular junction, leading to muscle paralysis, and also affects neuronal signaling in the central nervous system. mdpi.commdpi.com The interaction is characterized by high-affinity binding to the receptor, which prevents acetylcholine from binding and subsequently opening the ion channel. nih.govexlibrisgroup.com The cyclic imine moiety is a critical structural feature for this interaction; its absence in derivatives results in a loss of activity. mdpi.comresearchgate.net

Selectivity and Potency across nAChR Subtypes

This compound is a potent antagonist of the adult mammalian muscle-type nAChR, which has a subunit composition of (α1)₂β1δε. mdpi.comresearchgate.net It has been shown to interact with this receptor with high affinity, leading to a reversible block of neuromuscular transmission. mdpi.com In fact, PnTX-G displays a higher affinity for the muscle-type nAChR compared to its congener, Pinnatoxin-A. wikipedia.orgnih.gov Specifically, PnTX-G interacts with the muscle-type receptor with a 25-fold higher affinity than PnTX-A. wikipedia.org This potent antagonism at the neuromuscular junction is responsible for the observed muscle paralysis. mdpi.com

This compound also demonstrates significant antagonistic activity at neuronal nAChRs, including the homomeric α7 and heteromeric α4β2 subtypes. nih.govnih.gov Functional analyses have revealed that PnTX-G is a potent antagonist of both α7 and α4β2 nAChRs. nih.govnih.gov Unlike Pinnatoxin-A, which shows a clear preference for the α7 subtype, this compound exhibits less selectivity between the α7 and α4β2 neuronal subtypes. wikipedia.orgnih.gov Radioligand binding studies have confirmed high-affinity binding of PnTX-G to both α7 and α4β2 receptors. nih.gov The interaction with these neuronal receptors contributes to the central nervous system effects observed upon exposure to the toxin. nih.govnih.gov

Inhibitory Potency (IC₅₀) of this compound on nAChR Subtypes
nAChR SubtypeIC₅₀ (nM)Reference
Muscle-type (α1)₂βγδ~3.15 researchgate.net
Neuronal α7Nanomolar range nih.gov
Neuronal α4β2Nanomolar range nih.gov
Muscle-Type nAChRs (e.g., α1)2β1δε

Ligand-Receptor Binding Affinities and Kinetics

The interaction between this compound and nAChRs is characterized by high-affinity binding. nih.govnih.gov Competition binding assays using radiolabeled ligands have been instrumental in quantifying this affinity. For instance, studies using radiolabeled [³H]-PnTX-G have confirmed its high affinity for nAChRs. nih.gov

The binding kinetics of PnTX-G to nAChRs are characterized by a slow dissociation rate. nih.govexlibrisgroup.comrcsb.org This slow "off-rate" contributes to the potent and persistent antagonism observed. The toxin binds tightly within the ligand-binding pocket at the interface of two receptor subunits, stabilized by multiple interactions. nih.govrcsb.org

Binding Affinities (Kᵢ) of this compound for nAChR Subtypes
nAChR SubtypeKᵢ (nM)Reference
Muscle-type (Torpedo α1₂β1γδ)Sub to low nanomolar researchgate.net
Neuronal α7Sub-nanomolar nih.gov
Neuronal α4β210-100 nM range nih.gov
Neuronal α3β210-100 nM range nih.gov

Structural Determinants for nAChR Interaction

The high-affinity binding and subtype selectivity of this compound are governed by specific structural features of both the toxin and the receptor. nih.govexlibrisgroup.com The complex molecular architecture of PnTX-G, which includes a cyclic imine ring, a bis-spiroketal system, and a bridged ketal ring system, allows for multiple points of contact within the nAChR binding site. wikipedia.orgnih.govmdpi.com

Crystal structures of PnTX-G in complex with the acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR ligand-binding domain, have provided detailed insights into these interactions. nih.govrcsb.org These studies reveal that the cyclic imine moiety anchors the toxin within the binding pocket, forming key hydrogen bonds. nih.gov The macrocyclic core of the toxin makes extensive hydrophobic contacts with residues in the binding site, contributing to the tight binding. nih.govexlibrisgroup.com

The subtype selectivity of PnTX-G is largely attributed to its unique bridged EF-ketal ring system. wikipedia.orgnih.gov This bulky group extends from the primary binding pocket to interact with the more variable loop F of the receptor, allowing for differential recognition of various nAChR subtypes. wikipedia.orgnih.gov Modeling and docking studies have further elucidated the molecular determinants of this interaction, highlighting specific amino acid residues within the α1-ε interface of the muscle-type nAChR that are crucial for binding. mdpi.com

Role of the Cyclic Imine Moiety

The cyclic imine ring is a critical structural feature for the biological activity of pinnatoxins, including this compound. researchgate.netnih.govscispace.com This moiety is essential for the high-affinity binding and potent antagonism of nAChRs. nih.govnih.gov Studies have demonstrated that the protonated imine nitrogen within this ring is a key determinant of the toxin's affinity for the receptor. nih.gov

The significance of the cyclic imine is highlighted by studies on synthetic analogues. For instance, an amino ketone analogue of Pinnatoxin-A, where the imine ring is opened, shows no effect on neuromuscular transmission. mdpi.comdntb.gov.uaresearchgate.net This loss of activity underscores the crucial role of the intact cyclic imine structure in the interaction with nAChRs. mdpi.comscispace.com Computational modeling further supports the importance of the spiroimine subunit, suggesting it is a critical pharmacophore for blocking nAChR subtypes. researchgate.netnih.gov The stability of this imine ring is also considered a factor in the potent oral toxicity of pinnatoxins. nih.gov

Molecular Modeling and Docking Studies of Pinnatoxin-nAChR Complexes

Molecular modeling and docking studies have provided significant insights into the interaction between pinnatoxins and nAChRs at the molecular level. mdpi.comresearchgate.netnih.gov These studies reveal that this compound binds to the nAChR at the interface between subunits. wikipedia.orgresearchgate.net The toxin is embedded within loops C and F of the receptor, with interactions primarily involving aromatic side chains. nih.gov

A key interaction highlighted by modeling is the hydrogen bonding between the spiroimine moiety of the toxin and specific amino acid residues of the nAChR, such as tryptophan. researchgate.net For Pinnatoxin-A, modeling has shown that the cyclic imine moiety, in conjunction with a hydroxyl group on the bridged EF-ketal ring, anchors the ligand to the binding site. scispace.com This positioning allows for optimal interactions with the receptor. scispace.com

The bulky bridged EF-ketal ring, a characteristic feature of pinnatoxins, is thought to interact with the variable loop F of the nAChR, contributing to subtype selectivity. wikipedia.org X-ray crystal structures of this compound in complex with the acetylcholine-binding protein (AChBP), a surrogate for the nAChR ligand-binding domain, have been determined, providing a structural basis for its high-affinity antagonism. nih.govbiorxiv.orgbiorxiv.org These structural studies confirm the importance of the cyclic imine and the bis-spirocetal framework in conferring high binding affinity. nih.gov

Downstream Cellular Effects

The antagonistic action of this compound at the nAChR triggers a cascade of downstream cellular effects, primarily impacting neuromuscular function and intracellular signaling pathways.

Impact on Neuromuscular Synaptic Transmission

This compound is a potent antagonist of muscle-type nAChRs, leading to a significant impairment of neuromuscular synaptic transmission. mdpi.comunits.itresearchgate.net This blockade of nAChRs at the neuromuscular junction is the primary mechanism underlying the observed muscle paralysis and respiratory distress. units.itmdpi.com

Reduction of Endplate Potentials

Electrophysiological studies have demonstrated that this compound reduces the amplitude of both spontaneous miniature endplate potentials (mEPPs) and nerve-evoked endplate potentials (EPPs). wikipedia.orgnih.govnih.gov This reduction in EPP amplitude to subthreshold levels prevents the generation of muscle fiber action potentials, ultimately leading to the blockage of muscle contraction. mdpi.comfood.gov.uk The effect on mEPP and EPP amplitudes, without a change in mEPP frequency, is indicative of a postsynaptic mechanism of action. researchgate.netfood.gov.uk This confirms that this compound blocks the interaction of acetylcholine with its postsynaptic receptors at the endplate. mdpi.comfood.gov.uk

Absence of Direct Muscle Fiber Effects

Crucially, this compound does not appear to have a direct effect on muscle fibers themselves. mdpi.comresearchgate.net Studies have shown that muscle contractions induced by direct electrical stimulation or by high potassium concentrations are unaffected by the toxin. mdpi.comfood.gov.uk This indicates that the contractile machinery of the muscle fibers remains functional and that the site of action is at the neuromuscular synapse rather than the muscle fiber itself. researchgate.netfood.gov.uk Furthermore, this compound does not significantly alter the resting membrane potential of muscle fibers. nih.govfood.gov.uk

Effects on Intracellular Calcium Homeostasis

While the primary mechanism of this compound is the blockade of nAChRs, there is also evidence suggesting an impact on intracellular calcium homeostasis. The activation of nAChRs by acetylcholine normally leads to an influx of cations, including calcium. By blocking these receptors, this compound indirectly prevents this influx.

Some studies on related cyclic imine toxins, such as gymnodimine (B114) A (GYM A) and spirolide 1 (SPX 1), have shown that they can elicit differential effects on intracellular calcium levels in cell lines by interacting with both nicotinic and muscarinic acetylcholine receptors. researchgate.netgeomar.deuni-kiel.deuni-kiel.de These toxins were found to activate AChRs, leading to a subsequent influx of calcium ions. geomar.deuni-kiel.deuni-kiel.de While these findings are not directly on this compound, they suggest that the broader class of cyclic imine toxins can modulate intracellular calcium signaling, a possibility that warrants further investigation for this compound.

Cytostatic and Cytotoxic Effects on Specific Cell Lines

This compound (PnTX-G) has demonstrated both cytostatic (inhibiting cell growth) and cytotoxic (causing cell death) effects on various cancer cell lines. nih.govacs.orgmdpi.com The extent of these effects appears to be dependent on the specific cell line and can be influenced by the expression levels of certain nicotinic acetylcholine receptors (nAChRs). nih.govacs.org

A study investigating the effects of pure PnTX-G on a panel of six human cancer cell lines revealed that while all tested cell lines experienced a loss of viability, there were clear differences in sensitivity. nih.govacs.org The HT29 colon cancer cell line, along with the LN18 and U373 glioma cell lines, were found to be more sensitive to the effects of PnTX-G. nih.govacs.org In contrast, the MDA-MB-231 breast cancer, PC3 prostate cancer, and U87 glioma cell lines exhibited lower sensitivity. nih.govacs.org This differential sensitivity was found to correlate with the expression levels of α7, α4, and α9 nAChR subunits. nih.govacs.org

The loss of cell viability induced by PnTX-G is attributed to a combination of cell cycle arrest and the induction of apoptosis. nih.govacs.org

Induction of Apoptotic Pathways in Cancer Cell Lines

Pure this compound has been shown to induce classical apoptosis in cancer cell lines. nih.govacs.org This programmed cell death is a key mechanism behind the observed cytotoxic effects of the compound. nih.gov

The apoptotic process initiated by PnTX-G is characterized by several key events. nih.govacs.org These include the activation of caspases, a family of proteases that are central to the execution of apoptosis. nih.gov Additionally, the exposure of phosphatidylserine (B164497) on the outer surface of the cell membrane, an early marker of apoptosis, is observed. nih.gov PnTX-G treatment also leads to increased mitochondrial membrane permeability and subsequent fragmentation of DNA, both of which are hallmark features of classical apoptosis. nih.govacs.org

The induction of apoptosis by PnTX-G is linked to its role as an antagonist of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subunit, which is often overexpressed in cancer cells. nih.govacs.orgresearchgate.net Increased activity of these receptors is associated with enhanced growth and resistance to apoptosis in cancer. nih.govacs.org By antagonizing these receptors, PnTX-G can disrupt these pro-survival signals. nih.gov A notable immediate effect of PnTX-G treatment is a drop in intracellular calcium (Ca2+) levels, which may be related to the blockade of nAChR-mediated calcium influx. nih.govacs.org This disruption of calcium signaling is a likely contributor to the initiation of the apoptotic cascade.

Advanced Methodologies for Pinnatoxin G Research

Analytical Chemistry Techniques for Detection and Quantification

The detection and quantification of Pinnatoxin-G (PnTX-G) in various matrices, such as shellfish tissues and seawater, rely on highly sensitive and specific analytical techniques. These methods are crucial for monitoring the prevalence of this potent neurotoxin and ensuring seafood safety.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the routine analysis of PnTX-G. ifremer.frresearchgate.netnih.gov This technique offers excellent selectivity and sensitivity, allowing for the detection of the toxin at very low concentrations. Ultra-high performance liquid chromatography (UHPLC), a more recent advancement, utilizes smaller particle-sized columns to achieve faster analysis times and improved resolution compared to conventional LC systems. ifremer.frresearchgate.netnih.govmdpi.com

In a typical LC-MS/MS workflow, the sample extract is injected into the LC system, where PnTX-G is separated from other compounds in the matrix based on its physicochemical properties. The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive mode. The resulting protonated molecule [M+H]⁺ is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides a high degree of specificity and is essential for accurate quantification. ifremer.fr

Several studies have detailed specific LC-MS/MS and UHPLC-MS/MS methods for PnTX-G analysis. For instance, a rapid dispersive methanolic extraction followed by UHPLC-MS/MS has been used to screen for a wide range of cyclic imines, including PnTX-G, in shellfish. nih.govmdpi.com The use of certified reference materials (CRMs) for PnTX-G is critical for accurate quantification and method validation. canada.cacanada.ca

Key parameters for the LC-MS/MS analysis of PnTX-G include the selection of appropriate precursor and product ions. For PnTX-G, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 694.4. ifremer.fr Common product ions used for quantification and confirmation include m/z 458.3, 676.4, and 164.1. ifremer.frnih.gov The transition 694.4 > 164.1 is often used for quantification due to its intensity. ifremer.fr

The limit of quantification (LOQ) for PnTX-G using these methods is typically in the low micrograms per kilogram (µg/kg) range in shellfish tissue, demonstrating the high sensitivity required for monitoring programs. mdpi.comnih.gov

Interactive Table: LC-MS/MS Parameters for this compound Analysis

ParameterValue/DescriptionSource
Ionization Mode Positive Electrospray Ionization (ESI+) ifremer.frnih.gov
Precursor Ion [M+H]⁺ (m/z) 694.4 ifremer.frnih.gov
Product Ions (m/z) 676.4, 458.3, 164.1 ifremer.frnih.gov
Quantification Transition 694.4 → 164.1 ifremer.fr
Confirmation Transitions 694.4 → 676.4, 694.4 → 458.3 ifremer.frnih.gov
Typical LOQ in Shellfish 0.06 - 4 µg/kg mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of known and unknown compounds, including metabolites of PnTX-G. nih.gov Unlike triple quadrupole instruments that have nominal mass resolution, HRMS instruments, such as Quadrupole Time-of-Flight (Q-ToF) and Orbitrap systems, provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This high mass accuracy allows for the determination of the elemental composition of a molecule, which is invaluable for identifying novel compounds.

HRMS has been instrumental in identifying fatty acid esters of PnTX-G as metabolites in shellfish. nih.gov Following the observation of increased PnTX-G concentrations after alkaline hydrolysis of shellfish extracts, LC-HRMS was used to tentatively identify these esterified forms. nih.gov The accurate mass measurements of the parent and fragment ions provide strong evidence for the proposed structures of these metabolites. For example, accurate mass analysis confirmed the fragmentation clusters of PnTX-G at m/z 458.3256 and 164.1429 in both standards and samples. ifremer.fr

The use of HRMS in combination with techniques like suspect screening and targeted analysis has facilitated the detection of PnTX-G and its analogs in various shellfish species. This approach has also been crucial in confirming the production of PnTX-G by the dinoflagellate Vulcanodinium rugosum. ifremer.fr

Structural Elucidation Methodologies

Determining the complex three-dimensional structure of PnTX-G and its analogs requires sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including the determination of stereochemistry and connectivity. nih.govresearchgate.net For a molecule as complex as PnTX-G, a suite of one- and two-dimensional NMR experiments is required.

The structures of novel pinnatoxins, including PnTX-G, were determined after isolation from the digestive glands of Pacific oysters using a combination of mass spectrometry and NMR spectroscopy. nih.govresearchgate.net Various NMR experiments, such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to piece together the molecular structure.

¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

COSY reveals proton-proton coupling networks, helping to establish connections between adjacent protons.

HSQC correlates protons with their directly attached carbons.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

NOESY provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

The metabolism of pinnatoxins in shellfish has also been investigated using NMR for structural elucidation of the resulting metabolites. nih.gov

Mass Spectrometry-Based Approaches for Analog Characterization

Mass spectrometry, particularly tandem MS (MS/MS) and high-resolution MS (HRMS), plays a critical role in the characterization of PnTX-G analogs. nih.govresearchgate.net While NMR is essential for the de novo structural elucidation of a new compound, MS-based methods are often sufficient for identifying known analogs or for characterizing new analogs that are structurally related to a known compound.

The fragmentation pattern of a pinnatoxin in the mass spectrometer provides a structural fingerprint. By comparing the MS/MS spectrum of an unknown analog to that of a known standard, such as PnTX-G, structural similarities and differences can be inferred. For example, the presence of a characteristic fragment ion at m/z 164.1 is common to several pinnatoxins. ifremer.fr

HRMS is particularly useful for characterizing analogs as it can confirm the elemental composition of the molecule and its fragments. This information, combined with knowledge of the fragmentation pathways of the pinnatoxin skeleton, allows for the confident identification of analogs. For instance, this approach was used to identify a series of fatty acid esters of PnTX-G in mussels. acs.org

Electrophysiological and Receptor Binding Assays

Pinnatoxins exert their toxic effects by interacting with nicotinic acetylcholine (B1216132) receptors (nAChRs). Electrophysiological and receptor binding assays are essential for understanding the mechanism of action of PnTX-G and for assessing its biological activity.

Receptor Binding Assays are used to determine the affinity of PnTX-G for different nAChR subtypes. ifremer.fr These assays typically involve the use of a radiolabeled ligand that binds to the receptor. The ability of PnTX-G to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which is a measure of the toxin's binding affinity.

Studies have shown that PnTX-G binds with high affinity to both muscle-type and neuronal nAChRs. ifremer.frfood.gov.ukotago.ac.nzmdpi.com Competition binding assays have demonstrated that PnTX-G has a higher affinity for the human α7 neuronal nAChR subtype compared to the α4β2 subtype. food.gov.uknih.gov For example, PnTX-G exhibited Ki values in the low nanomolar to sub-nanomolar range for the α7 nAChR. food.gov.uk A receptor-binding assay using the Torpedo nAChR confirmed that naturally occurring PnTX-G has similar activity to the chemically synthesized compound. ifremer.frresearchgate.netnih.gov

Electrophysiological Assays , such as two-electrode voltage clamp (TEVC), are used to study the functional effects of PnTX-G on nAChRs. ifremer.fr In these experiments, nAChRs are expressed in a model system, such as Xenopus oocytes. The application of acetylcholine (ACh), the natural agonist of the receptor, causes an inward current. The effect of PnTX-G on this current is then measured.

Electrophysiological studies have revealed that PnTX-G is a potent antagonist of nAChRs. ifremer.frmdpi.com It blocks the ACh-induced currents in a concentration-dependent manner. These assays have also shown that PnTX-G exhibits selectivity for different nAChR subtypes, which aligns with the findings from receptor binding assays. nih.gov For instance, PnTX-G is a more potent inhibitor of the human α7 nAChR than the α4β2 nAChR. nih.gov

Interactive Table: Biological Activity of this compound at Nicotinic Acetylcholine Receptors

Assay TypeReceptor SubtypeEffectPotency (Ki or IC₅₀)Source
Receptor Binding Assay Human α7 nAChRHigh-affinity binding0.025-0.065 nM (Ki) food.gov.uk
Receptor Binding Assay Human α4β2 nAChRLower-affinity binding3-11 nM (Ki) food.gov.uk
Receptor Binding Assay Torpedo muscle-type nAChRHigh-affinity bindingSimilar to synthetic PnTX-G ifremer.frresearchgate.netnih.gov
Electrophysiology (TEVC) Human α7 nAChRPotent antagonismSub-nanomolar nih.gov
Electrophysiology (TEVC) Human α4β2 nAChRAntagonismNanomolar nih.gov
Electrophysiology (TEVC) Torpedo muscle-type nAChRCompetitive antagonism- researchgate.net

In Vitro and In Vivo Electrophysiology for Functional Characterization

Electrophysiological studies have been fundamental in defining the functional effects of this compound at the neuromuscular junction.

In Vivo Findings:

In vivo studies on anesthetized mice have demonstrated that synthetically produced this compound acts on the neuromuscular system by blocking the compound muscle action potential (CMAP) in a manner that is dependent on both dose and time. mdpi.com

This blockade of the CMAP induced by this compound has been observed to be reversible, with recovery occurring within a 6 to 8-hour timeframe. mdpi.com

In Vitro Findings:

In vitro experiments using isolated nerve-muscle preparations, such as the mouse peroneal nerve-extensor digitorum longus (EDL) muscle, have shown that this compound reversibly inhibits isometric twitches evoked by nerve stimulation. mdpi.com

Crucially, the toxin does not have a direct impact on the muscle fibers themselves, as evidenced by the lack of effect on directly stimulated muscle contractions. mdpi.com

This collective profile of effects strongly indicates that this compound functions as an antagonist of post-synaptic muscle-type nicotinic acetylcholine receptors (nAChRs). mdpi.comotago.ac.nz

Interactive Table: Electrophysiological Effects of this compound

Parameter In Vivo Effect In Vitro Effect Conclusion
CMAP Dose- and time-dependent block mdpi.com Not directly measured -
Nerve-Evoked Contraction - Reversible block mdpi.com Antagonism of neuromuscular transmission mdpi.com
Direct Muscle Stimulation - No effect mdpi.com No direct muscle fiber action mdpi.com
Reversibility Reversible within 6-8 hours mdpi.com Reversible mdpi.com Non-permanent binding

Radioligand Binding Assays for Receptor Affinity Determination

To quantify the binding affinity of this compound to its receptor targets, radioligand binding assays have been employed. These assays are considered a gold standard for measuring the affinity of a ligand for a receptor. otago.ac.nzgiffordbioscience.com

Key Findings:

Radioligand binding studies have revealed that this compound, along with its isomers E and F, binds with high affinity to muscle-type nAChRs. nih.gov

The toxin also demonstrates high-affinity binding to neuronal nAChR subtypes, specifically the α7 and α4β2 receptors. otago.ac.nznih.gov

The binding affinity is highest for the muscle-type and α7 receptors (in the picomolar range) and slightly lower for the α4β2 subtype (in the nanomolar range). otago.ac.nz

Across these receptor subtypes, the rank order of potency for the pinnatoxin isomers has been determined as F > G > E. otago.ac.nznih.gov

Interactive Table: this compound Receptor Binding Affinities

Receptor Subtype Affinity Range Relative Potency Reference
Muscle-type nAChR Picomolar High otago.ac.nznih.gov
Neuronal α7 nAChR Picomolar High otago.ac.nznih.gov
Neuronal α4β2 nAChR Nanomolar Lower otago.ac.nznih.gov

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

The two-electrode voltage clamp (TEVC) technique, particularly using Xenopus laevis oocytes, is a powerful and common method for studying the functional properties of ion channels and receptors. npielectronic.comresearchgate.netnih.govresearchgate.net This method allows for the control of the cell's membrane potential while measuring the currents that flow through expressed ion channels in response to agonists or antagonists. nih.govresearchgate.net

Application to this compound Research:

TEVC has been instrumental in characterizing the inhibitory effects of this compound on nAChRs. mdpi.com

By expressing specific neuronal nAChR subtypes (such as α7 and α4β2) in Xenopus oocytes, researchers have been able to apply acetylcholine (ACh) to evoke an electrical current and then observe the effect of this compound application. nih.govnih.gov

These experiments have confirmed that this compound functionally antagonizes the ACh-evoked responses in both α7 and α4β2 neuronal receptors expressed in these oocytes. nih.gov This provides direct evidence of its inhibitory action at these specific receptor subtypes. nih.govnih.gov

Synthetic Chemistry Approaches

The limited availability of this compound from natural sources has necessitated the development of sophisticated synthetic chemistry strategies to produce the molecule and its analogs for comprehensive study. nih.govnih.gov

Total Chemical Synthesis Strategies of this compound and Analogs

The total synthesis of this compound, a complex and challenging endeavor, has been successfully achieved. nih.govnih.gov

Key Aspects of Synthesis:

The development of a robust, scalable, and convergent synthetic sequence has been a critical achievement, enabling the production of sufficient quantities of this compound for detailed biological investigation and potential commercialization as a research standard. nih.govnih.gov

These synthetic strategies allow for the production of the toxin with a high degree of purity (greater than 98%), which is essential for accurate biological and toxicological assessments. mdpi.com

The availability of synthetic this compound has been pivotal for confirming its mode of action as a potent antagonist of nAChRs. nih.govnih.gov It has also facilitated the study of related analogs, such as those with an open-form imine ring, to confirm the critical role of the cyclic imine pharmacophore in biological activity. mdpi.comnih.gov

Partial Synthesis for Derivative Characterization

Partial synthesis has been employed to create specific derivatives of this compound, primarily for the purpose of identifying and confirming the structure of metabolites.

Example of Application:

Following the discovery of a range of fatty acid esters of this compound in mussels, partial synthesis was used to create 28-O-acyl esters of the toxin. acs.orgnih.gov

By comparing the mass spectrometric data of these synthetically produced derivatives with the naturally occurring metabolites, researchers were able to confirm the structures of the novel acylated pinnatoxins found in shellfish. acs.orgnih.gov This approach is crucial for understanding the metabolic fate of the toxin in marine organisms.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Naturally Occurring Pinnatoxin-G Derivatives

This compound undergoes metabolic transformations within marine organisms, leading to the formation of various derivatives. These natural modifications primarily involve acylation and other metabolic alterations.

Acylated Esters (e.g., 28-O-Palmitoyl Ester)

A significant class of naturally occurring derivatives of this compound is its fatty acid esters. acs.org Shellfish have been found to contain a range of these acylated derivatives as a result of metabolic processes. food.gov.uk One of the well-documented examples is the 28-O-palmitoyl ester of this compound. ifremer.frifremer.fr This compound is formed through the esterification of this compound with palmitic acid at the secondary hydroxyl group at the C28 position. ifremer.fr

The presence of these acyl esters was confirmed through liquid chromatography-mass spectrometry (LC-MS) analysis of mussel extracts, where increased concentrations of this compound were observed after base hydrolysis, indicating the initial presence of esterified forms. acs.org While this compound is the major structural variant found in some regions, its fatty acid esters represent a notable metabolic product in shellfish. acs.orgnih.gov It has been suggested that these esterified forms may exhibit different toxicological profiles. nih.gov

Binding experiments have shown that the 28-O-palmitoyl ester of this compound can inhibit tracer binding to the Torpedo nicotinic acetylcholine (B1216132) receptor (nAChR), although with a lower affinity compared to the parent this compound. researchgate.net Electrophysiological recordings have further characterized the 28-O-palmitoyl ester as a competitive antagonist of the muscle-type nAChR. ifremer.frresearchgate.net The detection of this and other acylated derivatives highlights the metabolic pathways of pinnatoxins in marine ecosystems. ifremer.fr

Other Metabolically Transformed Analogs

This compound is considered a biosynthetic precursor to other pinnatoxins. nih.govmdpi.com For instance, it is proposed that this compound can be metabolically oxidized to form Pinnatoxin-A after ingestion by shellfish. nih.gov This transformation involves changes in the cyclohexenyl side chain of the molecule. food.gov.uk

Reactive intermediates, such as epoxides and hydrolyzed or oxidized forms of this compound, are thought to be plausible steps in the biotransformation pathway to other pinnatoxin analogs like Pinnatoxin-A, -B, and -C. food.gov.uk These intermediates, however, are likely to be short-lived due to their reactive nature. food.gov.uk The liver is suggested to play a role in the metabolization of this compound, as minor metabolites have been detected in liver extracts. food.gov.uk

The detection of various pinnatoxin analogs alongside this compound in shellfish suggests a complex metabolic network. acs.org For example, while this compound is often the most prevalent analog, its metabolite Pinnatoxin-A is also found, albeit at much lower levels. mdpi.com

Synthetic Analogs for SAR Probing

The chemical synthesis of this compound and its analogs has been crucial for detailed biological studies, providing pure material for investigating its mode of action and structure-activity relationships (SAR). researchgate.netmdpi.com

Modifications Affecting the Cyclic Imine Ring

A key area of investigation in SAR studies has been the modification of the cyclic imine ring, a characteristic feature of pinnatoxins. researchgate.net To determine the importance of this structural element, synthetic analogs with an open imine ring have been created. researchgate.netmdpi.com

One such analog, a synthetic amino ketone of Pinnatoxin-A (PnTX-AK), which features an open form of the imine ring, was found to have no effect on neuromuscular transmission at concentrations where Pinnatoxin-A caused a significant blockade. mdpi.comdntb.gov.ua This finding provides strong evidence that the spiroimine component is a critical structural factor for the interaction of pinnatoxins with nicotinic acetylcholine receptors (nAChRs). researchgate.netmdpi.comnih.gov These results underscore the importance of the closed cyclic imine ring for the biological activity of pinnatoxins.

Comparative Analysis of this compound with Other Cyclic Imines (e.g., Gymnodimines, Spirolides)

This compound belongs to the broader class of cyclic imine (CI) toxins, which also includes gymnodimines and spirolides. mdpi.com While these toxins share the characteristic cyclic imine moiety, they exhibit structural differences that influence their biological activity.

Pinnatoxins, including this compound, contain a 7-membered spirocyclic imine structure, which is also common to most spirolides. nih.govmdpi.com However, pinnatoxins are distinguished by an unusual 6,5,6-bis-spiroketal moiety, a bulky bridged 5,6-bicycloketal substructure, and a quaternary stereocenter at the core of the spiroimine ring. nih.gov In contrast, gymnodimines possess a 6-membered cyclic imine ring. mdpi.com

The mode of action for these cyclic imines is generally the antagonism of nicotinic acetylcholine receptors (nAChRs). mdpi.com However, the specific interactions and selectivity for different nAChR subtypes can vary. For example, the bulky bridged EF-ketal ring specific to pinnatoxins extends radially from the binding pocket and is thought to govern nAChR-subtype selectivity by interacting with the variable loop F of the receptor. nih.gov This structural feature distinguishes pinnatoxins from gymnodimines and spirolides and contributes to their unique pharmacological profile. nih.gov

This compound, spirolide-B, and 13-desmethyl spirolide-D share the same molecular formula and accurate mass, yet they have distinct structural features, particularly in the macrocyclic portion of the molecule. researchgate.net These differences, despite the common cyclic imine core, lead to variations in their biological activities.

Elucidation of Structure-Activity Relationships Regarding nAChR Binding and Cellular Effects

The interaction of this compound and its analogs with nicotinic acetylcholine receptors (nAChRs) has been a primary focus of SAR studies, revealing key structural determinants for binding and cellular effects.

Pinnatoxins are potent competitive antagonists of both neuronal and muscle-type nAChRs. researchgate.net The seven-membered cyclic imine ring of pinnatoxins fits into the receptor subunit interface of nAChRs, while other parts of the macrocyclic structure engage in distinct interactions that contribute to high-affinity binding. researchgate.net

Studies comparing Pinnatoxin-A and this compound have revealed differences in their selectivity for nAChR subtypes. Pinnatoxin-A shows a higher potency for the neuronal α7 nAChR subtype over the α4β2 subtype. nih.govwikipedia.org In contrast, this compound displays no selectivity between these two neuronal subtypes but interacts with the muscle-type nAChR with a significantly higher affinity than Pinnatoxin-A. wikipedia.org

The spiroimine subunit has been identified as a critical pharmacophore for the blocking of nAChRs. researchgate.net As mentioned previously, synthetic analogs with an open imine ring lose their ability to block these receptors, confirming the importance of this structural feature. mdpi.comdntb.gov.uanih.gov

Computational modeling and docking studies have provided further insights into the molecular interactions between pinnatoxins and nAChRs. For both Pinnatoxin-A and this compound, the side chain of α1-Tyr195 in the receptor forms a hydrogen bond with the oxygen atom of the tetrahydrofuran (B95107) ring in the toxin. mdpi.com However, there are also differences in their binding modes. For instance, the carboxylate group of Pinnatoxin-A can form a hydrogen bond with α1-Lys143, an interaction that is not possible for this compound, which has a vinyl group instead. mdpi.com These specific molecular interactions help to explain the observed differences in potency and selectivity among pinnatoxin analogs.

Future Research Directions and Research Tool Applications

Development of Advanced Analytical Standards and Detection Tools

The increasing global incidence of pinnatoxins in shellfish necessitates the development of robust and sensitive detection methods for routine monitoring. A significant advancement in this area has been the creation of certified reference materials (CRMs) for Pinnatoxin-G. These CRMs, such as CRM-PnTX-G, are crucial for the development and validation of analytical methods, ensuring accurate quantification of the toxin in various matrices. They are particularly valuable for calibrating liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC-MS) instrumentation, which are the primary techniques for identifying and quantifying pinnatoxins.

Exploration of Novel nAChR Modulators from Cyclic Imines

This compound belongs to the broader class of cyclic imine (CI) toxins, which are known for their potent and often selective interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This class of compounds, which also includes spirolides, gymnodimines, and pteriatoxins, represents a rich source of diverse chemical structures with the potential to modulate nAChR activity. The cyclic imine moiety is a key pharmacophore responsible for the toxic effects of these compounds.

The structural diversity within the cyclic imine family offers a unique opportunity to explore structure-activity relationships and identify novel nAChR modulators. By studying how different cyclic imines interact with various nAChR subtypes, researchers can gain insights into the molecular basis of receptor selectivity. This knowledge could be leveraged to design and synthesize new compounds with tailored affinities and functional properties, potentially leading to the development of new therapeutic agents for nAChR-related disorders. The study of synthetic analogs, such as the amino keto acid form of Pinnatoxin-A (PnTX AK), which lacks the cyclic imine ring and shows no effect, further underscores the importance of this functional group for biological activity.

Further Elucidation of Vulcanodinium rugosum Ecology and Toxin Regulation

Vulcanodinium rugosum is the dinoflagellate responsible for producing this compound. Understanding the ecological factors that influence the growth and toxicity of this organism is crucial for predicting and mitigating harmful algal blooms. Studies have shown that the growth of V. rugosum and its production of this compound are influenced by a variety of environmental parameters, including temperature, salinity, and nutrient availability.

For instance, V. rugosum is considered a thermophilic species, with optimal growth occurring at higher temperatures. Its abundance has been positively correlated with both temperature and salinity. Nutrient sources also play a role; for example, the use of urea (B33335) as a nitrogen source has been shown to result in lower this compound content compared to nitrate- and ammonium-based cultures. Furthermore, different strains of V. rugosum from various geographical locations exhibit differences in their toxin profiles, producing different pinnatoxin analogs and varying amounts of toxins. Continued research into the life cycle, genetic diversity, and environmental triggers for toxin production in V. rugosum will be essential for developing effective management strategies for this harmful algal species.

Application of this compound as a Biochemical Probe for nAChR Research

The high affinity and selectivity of this compound for certain nAChR subtypes make it an invaluable tool for studying the structure and function of these receptors. Pinnatoxins, including this compound, have been shown to be potent antagonists of both muscle-type and neuronal nAChRs. Specifically, this compound exhibits a high affinity for the muscle-type α1₂βγδ nAChR and the neuronal α7 nAChR.

Radiolabeled and fluorophore-conjugated derivatives of pinnatoxins have been developed to facilitate their use as probes in binding assays and imaging studies. These tools allow researchers to map the distribution of nAChR subtypes in different tissues and to investigate the molecular interactions between the toxin and its receptor target. For example, studies using radiolabeled this compound have revealed its ability to cross the placental barrier and have identified specific binding sites in rat embryo sections corresponding to regions with high expression of α7 nAChRs. Computational modeling and docking studies have further elucidated the molecular determinants responsible for the interaction of pinnatoxins with nAChR binding sites.

Investigation into Potential Non-nAChR Molecular Targets and Pathways

While nAChRs are the primary and well-established molecular targets of this compound, the possibility of other cellular targets and signaling pathways being affected cannot be entirely ruled out. Some studies have hinted at broader physiological effects that may not be solely attributable to nAChR antagonism. For instance, initial suggestions proposed that Pinnatoxin-A might act as a calcium channel activator, although this has been largely superseded by the extensive evidence for its action on nAChRs.

Further research could explore the potential for this compound to interact with other ion channels or signaling proteins, particularly at higher concentrations. Cell-based assays that measure a range of cellular responses, such as changes in intracellular calcium levels or the activation of stress response pathways, could provide insights into potential off-target effects. Investigating whether this compound can modulate cellular processes independently of nAChR blockade would provide a more complete understanding of its toxicological profile.

Addressing Gaps in Biosynthetic Pathway Elucidation

The biosynthesis of pinnatoxins is a complex process that is not yet fully understood. It has been proposed that the core structure of pinnatoxins is assembled from a linear polyketide precursor. A key step in the proposed biosynthetic pathway is an intramolecular Diels-Alder reaction that forms the G-ring and the macrocycle. Furthermore, it is hypothesized that Pinnatoxin-F and -G are the precursors to other pinnatoxin analogs, which are formed through metabolic transformations in shellfish.

Significant gaps remain in our knowledge of the specific enzymes and genes involved in the biosynthesis of this compound by Vulcanodinium rugosum. Elucidating this pathway would not only provide fundamental insights into the biology of this dinoflagellate but could also open up possibilities for biotechnological production of pinnatoxins and related compounds for research and pharmaceutical applications. Future research in this area will likely involve a combination of genomic, transcriptomic, and metabolomic approaches to identify the genes and enzymatic steps responsible for constructing this intricate molecule.

Q & A

What criteria define a robust research question for this compound studies?

  • Apply FINER framework:
  • Feasible : Access to toxin standards and analytical infrastructure.
  • Novel : Address gaps (e.g., chronic low-dose effects).
  • Ethical : Comply with animal welfare guidelines in toxicity assays.
  • Relevant : Link findings to public health (e.g., seafood safety) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.